3',5'-TIPS-2'-Deoxyuridine
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Overview
Description
3’,5’-TIPS-2’-Deoxyuridine is a modified nucleoside analogue It is a derivative of deoxyuridine, where the hydroxyl groups at the 3’ and 5’ positions are protected by tetraisopropyl disiloxane (TIPS)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-TIPS-2’-Deoxyuridine typically involves the protection of the hydroxyl groups at the 3’ and 5’ positions of deoxyuridine. One common method is to react TIPS-2’-deoxyuridine with a reagent containing a reactive propyl functional group . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of 3’,5’-TIPS-2’-Deoxyuridine is more complex and usually conducted under laboratory conditions. The process involves multiple steps of protection and deprotection of functional groups to ensure the selective modification of the nucleoside .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-TIPS-2’-Deoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups at specific positions.
Reduction: Reduction reactions can be used to modify the nucleobase or the sugar moiety.
Substitution: Substitution reactions, particularly at the 5-position of the uracil ring, are common
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as n-butyllithium and various electrophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various 5-substituted derivatives of 3’,5’-TIPS-2’-Deoxyuridine, which can have different biological and chemical properties .
Scientific Research Applications
3’,5’-TIPS-2’-Deoxyuridine has a wide range of applications in scientific research:
Biology: The compound is used as a probe to study DNA replication and repair mechanisms.
Industry: The compound is used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 3’,5’-TIPS-2’-Deoxyuridine involves its incorporation into DNA during replication. Once incorporated, it can interfere with the normal function of DNA polymerases and other enzymes involved in DNA synthesis and repair . This can lead to the inhibition of viral replication or the induction of cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
5-Iodo-2’-Deoxyuridine: Known for its antiviral properties, particularly against herpes simplex virus.
5-Vinyl-2’-Deoxyuridine: Exhibits high activity against herpes simplex virus.
5-Ethynyl-2’-Deoxyuridine: Used as a labeling substrate in DNA synthesis studies.
Uniqueness: 3’,5’-TIPS-2’-Deoxyuridine is unique due to its TIPS protection, which provides stability and selectivity in various chemical reactions. This makes it a valuable tool in nucleic acid research and drug development .
Properties
IUPAC Name |
1-[(6aR,8R,9aS)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N2O6Si2/c1-13(2)30(14(3)4)26-12-18-17(28-31(29-30,15(5)6)16(7)8)11-20(27-18)23-10-9-19(24)22-21(23)25/h9-10,13-18,20H,11-12H2,1-8H3,(H,22,24,25)/t17-,18+,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDMJTBGYAMVDO-NLWGTHIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C=CC(=O)NC3=O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N2O6Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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